

Application Notes & Protocols: Evaluating the Efficacy of ML117 in Patient-Derived Organoids

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Compound of Interest

Compound Name: ML117

Cat. No.: B1238370

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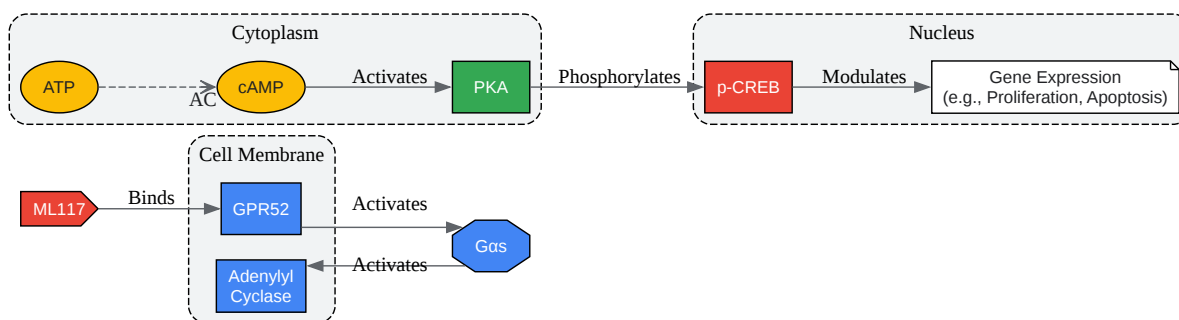
Audience: Researchers, scientists, and drug development professionals.

Introduction: Patient-derived organoids (PDOs) are three-dimensional (3D) in vitro culture systems that recapitulate the genetic and phenotypic characteristics of an original patient's tumor.[1][2] This makes them a powerful platform for preclinical drug screening and personalized medicine.[3][4] This document provides a detailed methodology for evaluating the therapeutic potential of **ML117**, a potent and selective agonist for the G protein-coupled receptor 52 (GPR52), using a PDO model.

GPR52 is an orphan G α s-coupled receptor whose activation leads to an increase in intracellular cyclic AMP (cAMP).[5][6] While primarily investigated for its role in the central nervous system, aberrant expression of certain GPCRs has been linked to cancer progression.[7][8] These protocols outline a hypothetical framework for testing the efficacy of GPR52 activation with **ML117** as a novel therapeutic strategy in cancer types where GPR52 is expressed, using colorectal cancer (CRC) PDOs as an example.

GPR52 Signaling Pathway

Activation of GPR52 by an agonist such as **ML117** initiates a canonical G α s signaling cascade. The G α s subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. Elevated cAMP levels lead to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream transcription factors, such as CREB (cAMP response element-binding protein), ultimately modulating gene expression to elicit a cellular response.

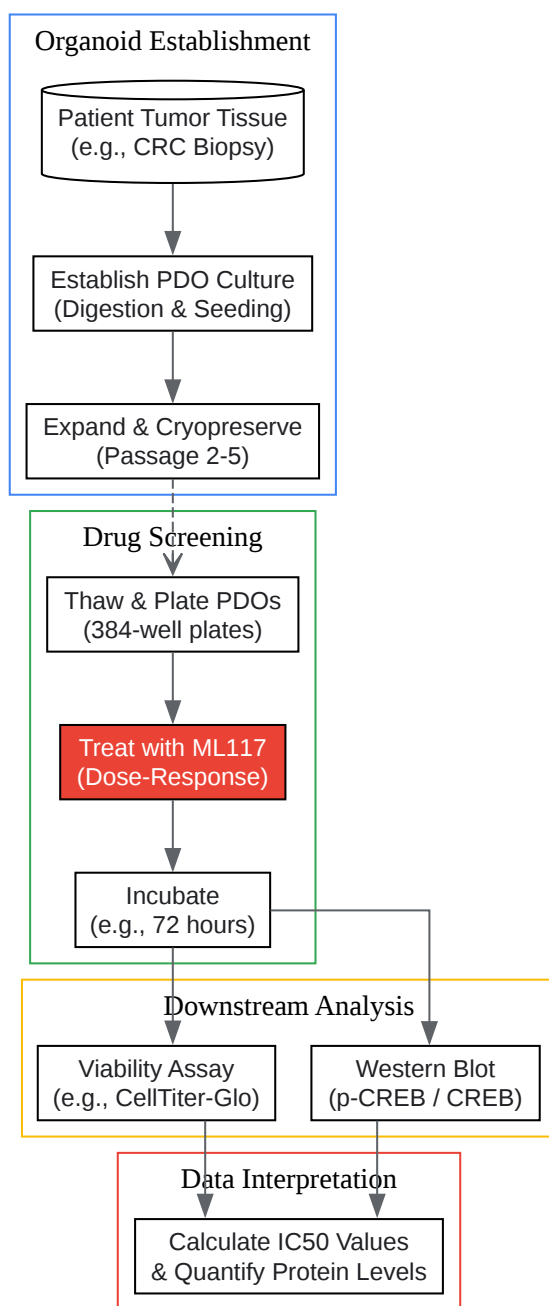


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GPR52 agonist-induced signaling cascade.

Experimental Workflow

The overall workflow for testing **ML117** in PDOs involves establishing organoid cultures from patient tissue, expanding them for drug screening, performing viability and mechanistic assays, and finally, analyzing the data.



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Workflow for **ML117** evaluation in PDOs.

Experimental Protocols

Protocol 1: Establishment and Culture of Colorectal Cancer (CRC) PDOs

This protocol is adapted from established methods for generating organoids from tumor resections.[8]

Materials:

- Fresh tumor tissue in Tissue Collection Medium (DMEM/F12, 1% Penicillin-Streptomycin, 10 μ M Y-27632).
- Digestion Buffer: DMEM/F12 with 1 mg/mL Collagenase/Dispase.
- Accutase, Advanced DMEM/F12, PBS (ice-cold).
- Matrigel (Growth factor reduced), 24-well plates.
- CRC Organoid Culture Medium (See recipe below).

CRC Organoid Culture Medium Recipe:

| Component | Stock Conc. | Final Conc. | Volume for 50 mL |
|--------------------------|----------------|-------------|------------------|
| Advanced DMEM/F12 | - | - | to 50 mL |
| HEPES | 1 M | 10 mM | 500 μ L |
| Glutamax | 100x | 1x | 500 μ L |
| Penicillin-Streptomycin | 100x | 1x | 500 μ L |
| B27 Supplement | 50x | 1x | 1 mL |
| N2 Supplement | 100x | 1x | 500 μ L |
| N-Acetylcysteine | 500 mM | 1 mM | 100 μ L |
| Nicotinamide | 1 M | 10 mM | 500 μ L |
| Human EGF | 100 μ g/mL | 50 ng/mL | 25 μ L |
| Noggin | 100 μ g/mL | 100 ng/mL | 50 μ L |
| R-spondin1 | 100 μ g/mL | 500 ng/mL | 250 μ L |

| Y-27632 (ROCKi) | 10 mM | 10 μ M | 50 μ L (Add fresh) |

Procedure:

- Mince the tumor tissue into ~ 1 mm³ fragments on ice.
- Wash fragments with 10 mL ice-cold PBS.
- Add 5 mL of pre-warmed Digestion Buffer and incubate at 37°C for 30-60 minutes with gentle agitation.
- Neutralize the digestion with 10 mL of Advanced DMEM/F12.
- Filter the suspension through a 70 μ m cell strainer.
- Centrifuge the filtrate at 300 x g for 5 minutes.
- Resuspend the pellet in 1 mL of Accutase and incubate at 37°C for 10-15 minutes to obtain a single-cell suspension.
- Centrifuge at 300 x g for 5 minutes and resuspend the cell pellet in ice-cold Matrigel at a concentration of 1,000-5,000 cells per 50 μ L.
- Dispense 50 μ L Matrigel domes into the center of pre-warmed 24-well plate wells.
- Incubate at 37°C for 20-30 minutes to solidify the Matrigel.
- Gently add 500 μ L of CRC Organoid Culture Medium (with Y-27632) to each well.
- Culture at 37°C, 5% CO₂. Change the medium every 2-3 days. Organoids should be ready for passaging or experiments in 7-14 days.[8]

Protocol 2: ML117 Treatment and Viability Assessment

Materials:

- Established PDO cultures.
- Cell recovery solution (e.g., Corning Cell Recovery Solution) or mechanical disruption tools.

- 384-well white, clear-bottom plates.
- **ML117** stock solution (e.g., 10 mM in DMSO).
- CellTiter-Glo® 3D Cell Viability Assay kit.^[9]
- Luminometer plate reader.

Procedure:

- Harvest organoids from Matrigel domes by incubating with cell recovery solution on ice or by mechanical disruption.
- Dissociate organoids into small fragments or single cells using Accutase or gentle trituration.
- Count the cells and resuspend them in Matrigel at a density of ~500 cells per 20 µL.
- Plate 20 µL of the Matrigel/organoid suspension into each well of a 384-well plate.
- Allow Matrigel to solidify at 37°C for 20 minutes.
- Add 40 µL of culture medium to each well.
- Prepare a serial dilution of **ML117** in culture medium (e.g., from 100 µM to 1 nM). Include a DMSO vehicle control.
- Carefully replace the medium in each well with 40 µL of the corresponding **ML117** dilution or control medium.
- Incubate the plate for 72 hours at 37°C, 5% CO₂.
- Perform the CellTiter-Glo® 3D assay according to the manufacturer's protocol.^{[9][10]} Briefly, add 40 µL of reagent to each well, mix on an orbital shaker for 5 minutes, and incubate at room temperature for 30 minutes.
- Read luminescence on a plate reader.

- Normalize the data to the vehicle control and calculate IC50 values using non-linear regression.

Protocol 3: Western Blot Analysis of Pathway Activation

Materials:

- Treated PDO cultures from a 6-well or 12-well plate.
- Cultrex Organoid Harvesting Solution or similar.[\[11\]](#)
- RIPA buffer with protease and phosphatase inhibitors.
- BCA Protein Assay Kit.
- SDS-PAGE gels, transfer system, and blotting membranes.
- Primary antibodies: Rabbit anti-p-CREB (Ser133), Rabbit anti-CREB, Rabbit anti-GPR52, Mouse anti- β -Actin.
- HRP-conjugated secondary antibodies.
- ECL substrate and imaging system.

Procedure:

- Treat established organoids in a 12-well plate with **ML117** (e.g., at the calculated IC50 concentration) and a vehicle control for a shorter duration (e.g., 1-4 hours) to capture signaling events.
- Harvest organoids by depolymerizing the Matrigel with 1 mL of cold Organoid Harvesting Solution for 30-60 minutes on ice.[\[11\]](#)
- Transfer the solution to a microfuge tube and centrifuge at 500 x g for 5 minutes at 4°C.
- Aspirate the supernatant and wash the organoid pellet with 1 mL of ice-cold PBS.
- Centrifuge again and remove the supernatant.

- Lyse the pellet in 100 μ L of ice-cold RIPA buffer. Vortex and incubate on ice for 30 minutes.
- Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C.
- Determine protein concentration of the supernatant using a BCA assay.
- Denature 20-30 μ g of protein per sample by boiling in Laemmli buffer.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate with primary antibodies overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash, apply ECL substrate, and visualize bands using a chemiluminescence imager.
- Quantify band intensity and normalize phosphorylated protein levels to total protein levels.

Data Presentation

Quantitative data should be summarized in tables for clear interpretation and comparison across different PDO lines, which represent individual patients.

Table 1: Dose-Response of Colorectal Cancer PDOs to **ML117** Treatment Data are hypothetical and for illustrative purposes only.

| PDO Line ID | Patient Age | Tumor Stage | GPR52 Expression (TPM) | ML117 IC50 (μ M) |
|-------------|-------------|-------------|------------------------|-----------------------|
| CRC-001 | 68 | III | 150.2 | 1.25 |
| CRC-002 | 55 | IV | 12.5 | > 50 |
| CRC-003 | 72 | II | 210.8 | 0.88 |

| CRC-004 | 61 | III | 95.7 | 5.76 |

Table 2: Western Blot Quantification of p-CREB/CREB Ratio Data are hypothetical, representing fold-change relative to vehicle control after 4-hour treatment with 1 μ M **ML117**.

| PDO Line ID | GPR52 Expression (TPM) | p-CREB/CREB Fold-Change |
|-------------|------------------------|-------------------------|
| CRC-001 | 150.2 | 4.5 \pm 0.5 |
| CRC-002 | 12.5 | 1.1 \pm 0.2 |
| CRC-003 | 210.8 | 6.2 \pm 0.8 |

| CRC-004 | 95.7 | 3.1 \pm 0.4 |

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